Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate
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Overview
Description
Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a piperidine ring and a trifluoromethyl group attached to a benzoate ester. This compound is primarily used in the synthesis of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and analgesics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate typically involves the esterification of 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoic acid.
Reduction: 4-(piperidin-4-yl)-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group play crucial roles in binding to receptors and enzymes, thereby modulating their activity. The compound can inhibit certain enzymes or activate specific receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(piperidin-4-yl)benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 4-(piperidin-4-yl)-2-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position, affecting its binding affinity and reactivity.
Uniqueness
Methyl 4-(piperidin-4-yl)-3-(trifluoromethyl)benzoate is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C14H16F3NO2 |
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Molecular Weight |
287.28 g/mol |
IUPAC Name |
methyl 4-piperidin-4-yl-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C14H16F3NO2/c1-20-13(19)10-2-3-11(9-4-6-18-7-5-9)12(8-10)14(15,16)17/h2-3,8-9,18H,4-7H2,1H3 |
InChI Key |
LBMNCPAMCYBJGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2CCNCC2)C(F)(F)F |
Origin of Product |
United States |
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